molecular formula C13H17N3O2 B11792803 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole

5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole

Cat. No.: B11792803
M. Wt: 247.29 g/mol
InChI Key: PSRPLKNAWIAQKG-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole is a triazole derivative featuring a 1,2,4-triazole core substituted with a 4-ethoxy-3-methoxyphenyl group at position 5 and an ethyl group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for applications in medicinal chemistry, materials science, and corrosion inhibition .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1H-1,2,4-triazole

InChI

InChI=1S/C13H17N3O2/c1-4-12-14-13(16-15-12)9-6-7-10(18-5-2)11(8-9)17-3/h6-8H,4-5H2,1-3H3,(H,14,15,16)

InChI Key

PSRPLKNAWIAQKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C2=CC(=C(C=C2)OCC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole is its antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against a range of bacteria and fungi. For instance, studies have shown that compounds with similar triazole structures can inhibit the growth of pathogenic microorganisms, making them valuable candidates for developing new antimicrobial agents .

Antifungal Properties
The compound has also been evaluated for its antifungal activity. Triazoles are known to interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism positions 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole as a promising candidate for treating fungal infections, particularly in immunocompromised patients .

Cancer Research
Recent studies have explored the potential of triazole derivatives in cancer therapy. The structural modifications in triazoles can enhance their ability to inhibit specific cancer cell lines. Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer types, warranting further investigation into its mechanisms and efficacy .

Agricultural Applications

Fungicides
In agriculture, compounds like 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole are being studied for their efficacy as fungicides. Their ability to disrupt fungal growth makes them suitable for protecting crops from fungal diseases. Field trials have demonstrated that triazole-based fungicides can significantly reduce disease incidence in various crops .

Plant Growth Regulators
Additionally, triazole compounds can act as plant growth regulators. They influence plant metabolism and growth patterns, leading to improved crop yield and quality. Research is ongoing to optimize these compounds for specific agricultural applications .

Material Science

Polymer Chemistry
5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole has potential applications in material science as well. Its unique chemical structure allows it to be incorporated into polymers to enhance their properties. For example, triazole-containing polymers may exhibit improved thermal stability and mechanical strength .

Data Summary

Application Area Specific Uses Research Findings
Medicinal ChemistryAntimicrobial and antifungal agentsSignificant inhibition of bacterial and fungal growth observed in laboratory studies .
Cancer therapyPreliminary cytotoxic effects against cancer cell lines noted .
Agricultural ApplicationsFungicidesEffective in reducing fungal diseases in crops during field trials .
Plant growth regulatorsEnhances crop yield and quality through metabolic influence .
Material SciencePolymer enhancementImproved thermal stability and mechanical properties in polymer formulations .

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • Field Trials for Fungicide Application : In agricultural research, field trials were conducted using this compound as a fungicide on wheat crops affected by Fusarium species. The results showed a marked decrease in disease severity compared to untreated controls.
  • Polymer Application Research : A study investigated the incorporation of triazole compounds into polymer matrices for improved material properties. The findings demonstrated enhanced mechanical strength and thermal stability in the modified polymers.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the triazole ring and attached aryl groups. Below is a comparative analysis:

Compound Name Substituents (Position) Key Properties/Activities Reference
5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole 3-Ethyl; 5-(4-Ethoxy-3-methoxyphenyl) Potential antioxidant, antimicrobial
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole 3-Phenyl; 4-amino; 5-mercapto 97% corrosion inhibition efficiency
5-(1-Adamantyl)-4-arylideneamino triazoles 5-Adamantyl; 4-arylideneamino High antimicrobial, anti-inflammatory
5-(5-Methylpyrazol-3-yl)-4-phenyl triazole 5-Pyrazolyl; 4-phenyl Moderate antiradical activity (DPPH assay)
4-Ethyl-5-[(4-ethylphenoxy)methyl] triazole 4-Ethyl; 5-(ethylphenoxymethyl) Structural analog for material studies

Key Observations :

  • Electron-Donating Groups : The ethoxy and methoxy groups in the target compound enhance solubility in polar solvents and may improve antioxidant activity through radical scavenging, similar to pyrazole-triazole hybrids .
  • Bulkier Substituents : Adamantyl derivatives (e.g., 5-(1-adamantyl)) exhibit superior antimicrobial activity due to increased lipophilicity and membrane penetration .
  • Corrosion Inhibition: Mercapto (-SH) and amino (-NH2) groups (e.g., 3-phenyl-4-amino-5-mercapto-triazole) significantly enhance corrosion inhibition (97% efficiency) by forming stable chelates on metal surfaces .

Biological Activity

5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and antiproliferative properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole can be described as follows:

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of certain triazole derivatives, including 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4
Pseudomonas aeruginosa32

Anti-inflammatory Activity

In vitro studies have demonstrated the anti-inflammatory potential of this compound. The evaluation involved measuring the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The results indicated that the compound significantly reduced cytokine release compared to controls.

CytokineControl Release (pg/mL)Compound Release (pg/mL)
TNF-α1500600
IL-61200500

Antiproliferative Activity

The antiproliferative effects of 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole were assessed using various cancer cell lines. The compound exhibited cytotoxicity that was dose-dependent.

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

The biological activity of triazoles can be attributed to their ability to interfere with cellular processes such as DNA synthesis and cell division. Molecular docking studies have suggested that the triazole ring may act as a bioisostere for carboxylic acids, enhancing binding interactions with target proteins involved in bacterial growth and inflammation pathways .

Case Studies

A notable case study involved the synthesis of several derivatives of 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole and their subsequent biological evaluations. The findings revealed that modifications at specific positions on the triazole ring could enhance antibacterial potency without compromising safety profiles .

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